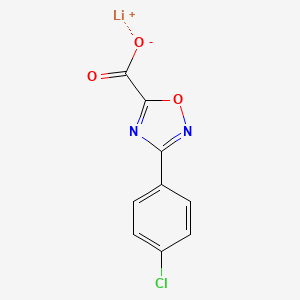![molecular formula C10H12ClNO B13476204 [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloro group at the 7th position and a methanol group at the 3rd position of the tetrahydroisoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydroisoquinoline core.
Methanol Addition: The methanol group is introduced at the 3rd position through a nucleophilic substitution reaction, often using methanol as the nucleophile in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Aldehyde, carboxylic acid
Reduction: Amine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play a crucial role in its binding affinity and reactivity. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
相似化合物的比较
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be compared with other tetrahydroisoquinoline derivatives:
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
[(3S)-7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: The bromo group may confer different steric and electronic properties compared to the chloro group.
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol: The ethanol group may affect the compound’s solubility and reactivity.
The unique combination of the chloro and methanol groups in this compound distinguishes it from these similar compounds, contributing to its specific chemical and biological properties.
属性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
InChI |
InChI=1S/C10H12ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m0/s1 |
InChI 键 |
JKLWNYXPDZPHRL-JTQLQIEISA-N |
手性 SMILES |
C1[C@H](NCC2=C1C=CC(=C2)Cl)CO |
规范 SMILES |
C1C(NCC2=C1C=CC(=C2)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)


![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)

![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)


![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
